2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
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Overview
Description
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is an organic compound that belongs to the class of oxadiazines This compound is characterized by the presence of a hydroxyphenyl group and an oxadiazinone ring
Scientific Research Applications
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their fluorescence properties .
Mode of Action
It’s worth noting that similar compounds, such as 2-(2′-hydroxyphenyl) benzoxazole (hbo) derivatives, exhibit a special fluorescence phenomenon known as double fluorescence . This involves different decay pathways from the upper excited-state, including internal conversion through vibrational relaxation and conical intersection .
Biochemical Pathways
Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their effect on upper excited states on double fluorescence .
Pharmacokinetics
Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their fluorescence properties , which could potentially impact their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one. For instance, similar compounds like 5′-(para-R-Phenylene)vinylene-2-(2′-hydroxyphenyl)benzoxazole (PVHBO) have been found to exhibit different emission properties depending on the environmental conditions . The emission of a PVHBO can be driven into the spectral regions of blue, green, and, in a couple of cases, orange or red, depending on the environmental factors .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxadiazinone ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in various sensing applications.
2-(2-Hydroxyphenyl)oxazole: Exhibits excited-state intramolecular proton transfer (ESIPT) and is used in photophysical studies.
2-(2-Hydroxyphenyl)benzoxazole: Similar to oxazole but with a benzene ring, used in optical applications.
Uniqueness
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is unique due to its oxadiazinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-4-2-1-3-6(7)9-11-10-8(13)5-14-9/h1-4,12H,5H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZQZDBOKWVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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